molecular formula C7H18Cl2N2O B2919693 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride CAS No. 1820673-85-5

2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride

Cat. No.: B2919693
CAS No.: 1820673-85-5
M. Wt: 217.13
InChI Key: NCUJDFBOIOBLDV-UHFFFAOYSA-N
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Description

Research Evolution and Historical Context

The synthesis of this compound traces its origins to early 21st-century efforts to optimize piperidine-based scaffolds for drug discovery. Initial synthetic routes, such as direct amine synthesis, focused on coupling 3-aminopiperidine with ethylene oxide or its derivatives under controlled conditions. These methods, while foundational, faced challenges in regioselectivity and yield optimization.

A breakthrough emerged with the adoption of hydrogenolysis and Mannich reactions, which enabled modular functionalization of the piperidine ring. For instance, hydrogenolysis of N-(5-hydroxypyridine-3-yl)acetamide precursors facilitated the introduction of ethanol side chains. Concurrently, advancements in iminium ion chemistry allowed for selective alkylation of the piperidine nitrogen, as demonstrated in Wu et al.’s dibromomethane-mediated protocol.

Table 1: Historical Synthesis Methods

Method Key Reagents Yield Range Year Range
Direct Amine Synthesis 3-Aminopiperidine, Ethylene Oxide 30–55% 2000–2010
Hydrogenolysis Pd(OH)₂, Methanol Quantitative 2010–2015
Mannich Reaction Paraformaldehyde, p-TsOH 35–75% 2015–2020

The compound’s first PubChem entry in 2016 marked its formal recognition as a distinct chemical entity, with subsequent modifications reflecting improved synthetic protocols.

Significance in Medicinal Chemistry Research Paradigms

This compound has become a cornerstone in designing bioisosteres for neurotransmitter analogs and enzyme inhibitors. Its piperidine-ethanol motif mimics natural ligands for G protein-coupled receptors (GPCRs), enabling rational drug design. For example, derivatives of this compound have shown promise as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of antidiabetic agents.

The molecule’s protonatable amino group and hydroxyl functionality enhance water solubility, addressing a common limitation of piperidine-based drugs. Recent studies highlight its role in improving the pharmacokinetic profiles of lead compounds, particularly in reducing hepatic clearance through stabilized phase I metabolism.

Current Academic Research Landscape

Contemporary research focuses on three primary domains:

  • Synthetic Methodology : Novel catalytic systems, such as zirconocene chloride hydride, are being explored for deprotection of acylated intermediates, enabling milder reaction conditions.
  • Structural Optimization : Substituent effects at the 3-amino position are under investigation to enhance binding affinity for σ-1 receptors.
  • Analytical Characterization : Advanced techniques like 2D-NMR and high-resolution mass spectrometry are being employed to resolve stereochemical ambiguities in synthetic batches.

Table 2: Recent Research Themes (2020–2025)

Theme Key Findings Source
Catalytic Deacylation Schwartz reagent enables 90% deprotection yield
Solubility Enhancement LogP reduction by 0.8 units via ethanol moiety
Metabolic Stability 72% parent compound retention in hepatocytes

Research Priorities and Challenges

Despite progress, several hurdles persist:

  • Stereochemical Control : The compound’s chiral centers necessitate enantioselective synthesis methods, as racemic mixtures complicate pharmacological evaluation.
  • Scalability : Industrial-scale production remains constrained by low yields in key steps, such as the Ullmann amination of bromopyridine precursors.
  • Analytical Validation : Standardized HPLC protocols for purity assessment are lacking, with current methods requiring 30% ammonium hydroxide mobile phases that degrade column longevity.

Emerging priorities include computational modeling of reaction transition states to predict optimal catalysts and the development of continuous-flow synthesis platforms to improve throughput. Collaborative efforts between academia and industry will be critical to translating bench-scale innovations into commercially viable processes.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-7-2-1-3-9(6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJDFBOIOBLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride typically involves the reaction of 3-aminopiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Catalyst: None required

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

The position of the amino group on the piperidine ring critically affects physicochemical and biological properties.

Property 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride 2-(4-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride
Substituent Position 3-amino 4-amino
Molecular Formula C₇H₁₈Cl₂N₂O C₇H₁₈Cl₂N₂O
Molecular Weight 217.14 g/mol 217.14 g/mol
Melting Point Not reported 160–162°C
CAS Number Not explicitly provided 89910-54-3

The 4-amino isomer’s higher melting point suggests stronger intermolecular interactions, possibly due to differences in crystal packing or hydrogen-bonding networks. Both isomers are dihydrochloride salts, enhancing their water solubility compared to free bases.

Functional Group Variations

Replacing the amine-ethanol linkage with other functional groups alters reactivity and applications.

Compound Key Structural Feature Molecular Weight Application/Notes
This compound Ethanol-linked amine 217.14 g/mol Pharmaceutical intermediate; potential ligand
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride Ether linkage (O instead of NH) 181.66 g/mol Lower molecular weight; altered solubility
Benzyl 4-aminopiperidine-1-carboxylate Carbamate group 234.30 g/mol Building block in organic synthesis; limited toxicity data

The carbamate derivative () introduces a protective group, making it useful in multistep syntheses.

Complex Derivatives

Larger substituents on the piperidine/piperazine ring expand pharmacological relevance.

Compound Structure Application
Fluphenazine Hydrochloride Trifluoromethyl phenothiazine + piperazine Antipsychotic drug (Dopamine receptor antagonist)
Levocetirizine Derivatives () Piperazine + substituted benzyl groups Antihistaminic agents

Fluphenazine () demonstrates how complex aromatic systems appended to piperazine/piperidine scaffolds enhance biological activity. In contrast, the target compound’s simpler structure may favor metabolic stability or ease of functionalization.

Structural Analysis and Characterization

X-ray crystallography using programs like SHELXL () is critical for resolving the stereochemistry and salt forms of such compounds. The dihydrochloride salt configuration enhances stability and solubility, a common feature in pharmaceuticals (e.g., and ).

Biological Activity

The compound 2-(3-Aminopiperidin-1-yl)ethan-1-ol dihydrochloride is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and neuropharmacology. Its structural features, including the piperidine ring and amino functional group, suggest potential interactions with various biological targets, particularly neurotransmitter receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound possesses a unique structure that contributes to its biological activity:

Feature Description
Piperidine Ring Central structure providing basic properties
Amino Group Enhances interaction with receptors
Ethanol Side Chain Increases solubility and potential receptor binding

The mechanism of action for this compound involves its interaction with neurotransmitter systems. Studies indicate that it may modulate synaptic transmission by acting on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound's ability to bind to these receptors suggests it could have psychoactive properties, making it a candidate for treating neurological disorders such as anxiety and depression .

Neuropharmacological Effects

Research has shown that this compound exhibits significant neuropharmacological activity:

  • Serotonin Receptor Modulation : Preliminary studies suggest that the compound can influence serotonin receptor activity, potentially alleviating symptoms of mood disorders.
  • Dopamine Receptor Interaction : Its structural similarity to dopamine suggests it may also interact with dopamine receptors, which are involved in reward and pleasure pathways.

Case Studies

Several studies have investigated the effects of this compound in various models:

  • Cognitive Function Studies : In rodent models, administration of this compound led to improved performance in tasks assessing memory and learning, indicating its potential as a cognitive enhancer .
  • Anxiety and Depression Models : In behavioral assays, the compound demonstrated anxiolytic effects comparable to established treatments, suggesting its viability as a therapeutic agent for anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that yield high purity and enantiomeric excess. Variations in synthesis can lead to derivatives with distinct biological profiles:

Derivative Name Structural Features Biological Activity
2-(4-Aminopiperidin-1-yl)ethan-1-olSubstituted at the 4-positionPotentially different receptor interactions
3-(Aminomethyl)pyridine dihydrochloridePyridine ring instead of piperidineDifferent pharmacological profile

Research Applications

The compound's potential extends into various research applications:

  • Medicinal Chemistry : As a building block in synthesizing bioactive compounds, particularly those targeting neurological disorders .
  • Pharmacology : Investigated for its role in modulating neurotransmitter systems, contributing to advancements in treatments for mood disorders.

Q & A

Q. What are the recommended synthetic routes for 2-(3-aminopiperidin-1-yl)ethan-1-ol dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the piperidine ring with an ethanolamine side chain followed by dihydrochloride salt formation. Key steps include:

  • Amination : Reacting piperidine derivatives with 2-chloroethanol or glycidol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethanolamine moiety .
  • Salt Formation : Treating the free base with HCl in a polar solvent (e.g., methanol or ethanol) to yield the dihydrochloride salt .
    Optimization :
  • Use high-purity starting materials to minimize byproducts.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of amine to HCl) to improve yield .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

Method Application
¹H/¹³C NMR Confirm structure via proton environments (e.g., piperidine NH at δ 1.5–2.5 ppm) .
X-ray Crystallography Resolve 3D conformation using SHELXL (e.g., hydrogen bonding between Cl⁻ and NH groups) .
HPLC-MS Assess purity (>98%) and detect impurities (e.g., unreacted piperidine derivatives) .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15 minutes .
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
  • Storage : Keep in a sealed container at room temperature, away from moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?

  • Root Cause Analysis :
    • Check for residual solvents (e.g., DMF) via ¹H NMR or GC-MS .
    • Verify stereochemical consistency using chiral HPLC or polarimetry .
  • Mitigation : Standardize purification steps (e.g., recrystallization from ethanol/water) to eliminate batch-to-batch variability .

Q. What experimental designs are recommended for evaluating its pharmacological activity?

  • In Vitro Assays :
    • Receptor Binding : Screen against GPCRs (e.g., histamine or serotonin receptors) using radioligand displacement assays .
    • Enzyme Inhibition : Test IC₅₀ values against target enzymes (e.g., kinases) via fluorometric assays .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish efficacy and toxicity thresholds .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., receptor docking using AutoDock Vina) to predict binding affinity .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .
  • SAR Studies : Modify substituents (e.g., piperidine methylation) and predict activity changes via QSAR models .

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